(-)-Galanthaminyl (-)-Camphanate

Description

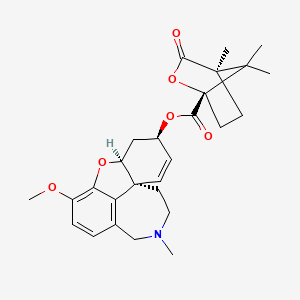

(-)-Galanthaminyl (-)-Camphanate (C₂₇H₃₃NO₆, molecular weight 467.55) is a chiral ester derivative combining the alkaloid (-)-galanthamine with (-)-camphanic acid. It exists as a white crystalline solid with a melting point of 198–200°C and is soluble in dichloromethane . The compound’s structure includes a galanthamine moiety, known for its bicyclic tetracyclic framework, linked to a camphanate ester group.

Properties

CAS No. |

1025881-27-9 |

|---|---|

Molecular Formula |

C27H33NO6 |

Molecular Weight |

467.6 g/mol |

IUPAC Name |

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] (1R,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |

InChI |

InChI=1S/C27H33NO6/c1-24(2)25(3)10-11-27(24,34-22(25)29)23(30)32-17-8-9-26-12-13-28(4)15-16-6-7-18(31-5)21(20(16)26)33-19(26)14-17/h6-9,17,19H,10-15H2,1-5H3/t17-,19-,25-,26-,27-/m0/s1 |

InChI Key |

NEOVZHCREOELKA-CWRZIHCYSA-N |

SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC3CC4C5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3)C)C |

Isomeric SMILES |

C[C@@]12CC[C@](C1(C)C)(OC2=O)C(=O)O[C@@H]3C[C@H]4[C@@]5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3 |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC3CC4C5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Galanthaminyl (-)-Camphanate typically involves the esterification of galanthamine with camphanic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: (-)-Galanthaminyl (-)-Camphanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (-)-Galanthaminyl (-)-Camphanate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding esterification reactions and the behavior of alkaloid derivatives.

Biology: Biologically, this compound is investigated for its potential neuroprotective effects. It has shown promise in modulating neurotransmitter activity and protecting neuronal cells from oxidative stress.

Medicine: In medicine, this compound is explored for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase makes it a candidate for improving cognitive function in patients with dementia.

Industry: Industrially, this compound is used in the development of pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of (-)-Galanthaminyl (-)-Camphanate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions where acetylcholine levels are reduced, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (-)-Galanthaminyl (-)-Camphanate with structurally related camphanate derivatives, focusing on molecular features, physicochemical properties, and characterization methods.

Structural and Physicochemical Properties

Key Observations:

Molecular Complexity : this compound exhibits greater structural complexity due to the galanthamine moiety, contributing to its higher molecular weight (467.55 vs. 427.38 for the brominated analog).

Substituent Effects : The brominated analog (C₂₁H₃₁BrO₄) features an 11-membered ring with a bromine atom, enhancing its electrophilic reactivity compared to the nitrogen-containing galanthamine derivative .

Solubility : The solubility of this compound in dichloromethane suggests moderate polarity, consistent with ester-containing compounds. Data for other analogs are incomplete.

Crystallographic and Spectroscopic Characterization

- (Z)-(+)-2-Bromo-2-cycloundecenyl Camphanate: X-ray diffraction confirmed its monoclinic P2(1) space group (a = 8.050 Å, b = 12.703 Å, c = 10.658 Å, β = 102.56°) and absolute configuration (1R) .

- This compound : While crystallographic data are absent in the provided evidence, standard characterization methods (e.g., NMR, IR) are implied via references to质检报告 (COA) and MSDS .

- (-)-Camphanate 31 : Exhibited identical NMR and IR spectra to its racemic counterpart (±)-29, confirming structural integrity without resolving absolute configuration .

Research Implications and Gaps

Crystallographic Data : The absence of XRD data for this compound limits conformational analysis compared to the well-defined brominated analog.

Synthetic Optimization : Further studies could explore the efficiency of esterification methods and enantiomeric purity for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.